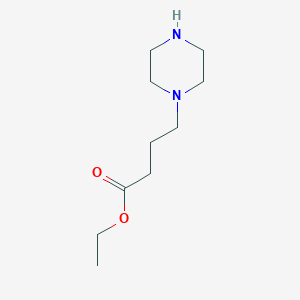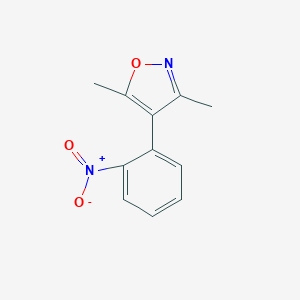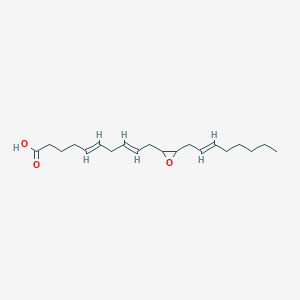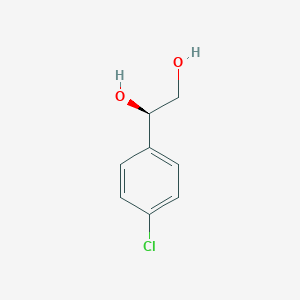
(1R)-1-(4-chlorophenyl)-1,2-ethanediol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis
(1R)-1-(4-chlorophenyl)-1,2-ethanediol and its enantiomers have been synthesized using a combination of chemical and enzymatic reactions. This method, involving various aryl groups, yields enantiomerically enriched 1-aryl-1,2-ethanediols with excellent yields, highlighting its potential in organic synthesis and pharmaceutical applications (Bencze et al., 2011).
Novel Neuromodulator
Although related to drug metabolism, it's noteworthy that a compound structurally similar to (1R)-1-(4-chlorophenyl)-1,2-ethanediol, named RWJ-333369, has been studied for its neuromodulatory properties, particularly in the treatment of epilepsy (Mannens et al., 2007).
Mushroom-Derived Compounds
Phenyl-ethanediols, including compounds structurally similar to (1R)-1-(4-chlorophenyl)-1,2-ethanediol, have been isolated from mushrooms like Fomes fomentarius. These compounds exhibit antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Zhao et al., 2013).
Biocatalytic Applications
The compound and its related structures are used in biocatalysis, demonstrating the importance of optically active 1-phenyl-1,2-ethanediol as a chiral building block in organic synthesis. Microorganisms like Candida parapsilosis are explored for asymmetric conversion, producing optically pure enantiomers (Yao, 2003).
Industrial Scale Synthesis
On an industrial scale, compounds like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which share structural similarities with (1R)-1-(4-chlorophenyl)-1,2-ethanediol, are synthesized as intermediates for drugs like Ticagrelor, demonstrating the compound's relevance in large-scale pharmaceutical manufacturing (Guo et al., 2017).
Enzymatic Reduction
The compound and its derivatives are used in enzymatic reduction processes, which are significant in the fine chemical and pharmaceutical industries. Enantiocomplementary carbonyl reductases have been employed for efficient bioreduction, highlighting the compound's role in producing chiral building blocks (Cui et al., 2017).
Synthesis of Chiral Vicinal Diols
(1R)-1-(4-chlorophenyl)-1,2-ethanediol is used in the synthesis of chiral vicinal diols. Techniques like regio- and stereoselective concurrent oxidations with microbial cells are employed to prepare these diols, which are valuable in various chemical and pharmaceutical applications (Jia et al., 2011).
Optical Purity Analysis
Capillary electrophoresis has been developed to analyze the optical purity of p-chlorophenyl-1,2-ethanediol, demonstrating the importance of this compound in analytical chemistry and quality control in pharmaceutical manufacturing (Yan, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R)-1-(4-chlorophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVMDIMEYSDOSD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-chlorophenyl)-1,2-ethanediol | |
CAS RN |
152142-03-5 | |
| Record name | (1R)-1-(4-chlorophenyl)ethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




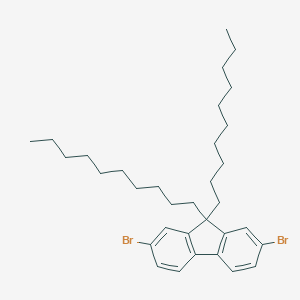
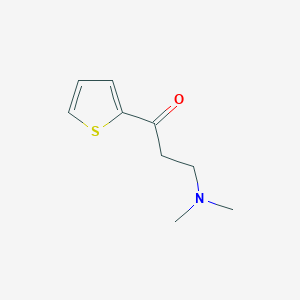
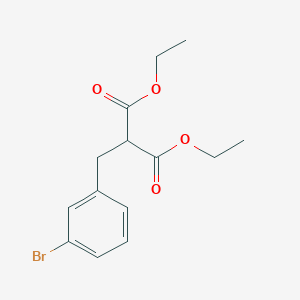
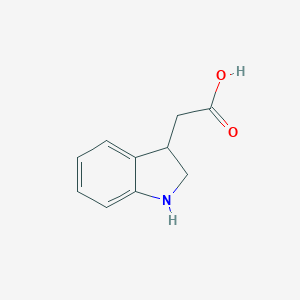

![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)
![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)
![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)
